Superior Enzymatic and Whole Blood ATX Inhibitory Potency Compared to PF-8380
BI-2545 demonstrates substantially higher ATX inhibitory potency than its structural analog PF-8380 across both enzymatic and physiologically relevant whole blood assays [1][2]. The improved potency translates to greater target engagement at lower concentrations.
| Evidence Dimension | ATX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Human ATX IC50 = 2.2 nM; Rat ATX IC50 = 3.4 nM; Human Whole Blood IC50 = 29 nM; Rat Whole Blood IC50 = 96 nM [1][2] |
| Comparator Or Baseline | PF-8380: Human ATX IC50 = 6.5 nM; Rat ATX IC50 = 13 nM; Rat Whole Blood IC50 = 307 nM |
| Quantified Difference | ~3-fold improvement in human ATX IC50; ~3.8-fold improvement in rat ATX IC50; ~3.2-fold improvement in rat whole blood IC50 |
| Conditions | Enzymatic ATX inhibition assay; whole blood ATX inhibition assay [1] |
Why This Matters
This increased potency ensures robust ATX inhibition in complex biological matrices, reducing the compound quantity required for in vitro and ex vivo studies and lowering experimental costs.
- [1] Kuttruff, C. A., Ferrara, M., Bretschneider, T., Hoerer, S., Handschuh, S., Nosse, B., Romig, H., Nicklin, P., & Roth, G. J. (2017). Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. ACS Medicinal Chemistry Letters, 8(12), 1252–1257. View Source
- [2] Chemical Probes Portal. Probe BI-2545. View Source
